molecular formula C18H16ClN3O3S B2965154 4-chloro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide CAS No. 687574-82-9

4-chloro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

Cat. No.: B2965154
CAS No.: 687574-82-9
M. Wt: 389.85
InChI Key: AQCZNAGYYXRKPV-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide” is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a benzamide group, a nitro group, and a thioether linkage.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, the benzene ring with the nitro and chloro substituents, and the amide linkage. The thioether linkage connects the indole and benzamide parts of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution . The amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group and the nitro group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Crystal Engineering and Molecular Interactions

Research in crystal engineering has explored the interactions between various molecules through hydrogen bonds and halogen bonds. Studies on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes have laid the groundwork for understanding the structural insulation and predictability of cross-pairing interactions involving less polarizable atoms such as bromine and chlorine. These insights are crucial for crystal design and highlight the intricate balance between molecular interactions in the formation of complex structures (Saha, Nangia, & Jaskólski, 2005).

Synthesis and Hypoxic Cell Cytotoxicity

The synthesis and evaluation of regioisomers of novel hypoxia-selective cytotoxins have been a significant area of research. These studies aim to understand the mechanisms behind the selective toxicity of these compounds towards hypoxic cells, potentially leading to advancements in cancer therapy. The exploration of the structure-activity relationships of these compounds under hypoxic conditions provides valuable insights into their therapeutic potential and the factors influencing their selectivity and efficacy (Palmer et al., 1996).

Kinetic Spectrophotometric Determination and Partition Coefficients

The development of kinetic methods for the determination of thiobenzamides and their derivatives has been explored to understand their chemical behaviors and interactions. These methods, based on the catalysis of the oxidation of azide by iodine, are crucial for analyzing thiobenzamides' presence and concentration in various samples, providing a foundation for further research and application in analytical chemistry (Polášek, Kohoutkova, & Waisser, 1988).

Reductive Chemistry and Bioreductive Drugs

The reductive chemistry of bioreductive drugs, particularly those showing selective toxicity for hypoxic cells, is another area of extensive research. Understanding the enzymatic reduction processes and the cytotoxicities of the reduction products is essential for developing more effective cancer treatments. These studies shed light on the potential of certain compounds as novel bioreductive drugs, providing insights into their mechanisms of action and paving the way for the development of new therapeutic agents (Palmer, van Zijl, Denny, & Wilson, 1995).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and screening it for biological activity .

Properties

IUPAC Name

4-chloro-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-11-17(13-4-2-3-5-15(13)21-11)26-9-8-20-18(23)12-6-7-14(19)16(10-12)22(24)25/h2-7,10,21H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCZNAGYYXRKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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